3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of indene and triazolopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-indene with a triazolopyridine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Another triazolopyridine derivative with similar structural features.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities with the indene moiety.
Thiazolo[3,2-b][1,2,4]triazole:
Uniqueness
3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its combination of indene and triazolopyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62052-27-1 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N4/c1-3-10-6-7-12(9-11(10)4-1)18-14-13(16-17-18)5-2-8-15-14/h2,5-9H,1,3-4H2 |
InChI Key |
SXGBIKPTZQCCKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C4=C(C=CC=N4)N=N3 |
Origin of Product |
United States |
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